molecular formula C12H11NO2S B100859 2-[(2-Thienylmethyl)amino]benzoic acid CAS No. 18210-20-3

2-[(2-Thienylmethyl)amino]benzoic acid

Cat. No.: B100859
CAS No.: 18210-20-3
M. Wt: 233.29 g/mol
InChI Key: UUIJUBCAVOCEEX-UHFFFAOYSA-N
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Description

2-[(2-Thienylmethyl)amino]benzoic acid is an organic compound with the molecular formula C12H11NO2S It is characterized by the presence of a benzoic acid moiety linked to a thienylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Thienylmethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-thienylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the electrophilic carbon of 2-thienylmethyl chloride, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-aminobenzoic acid, 2-thienylmethyl chloride

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Thienylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

2-[(2-Thienylmethyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Thienylmethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(2-Thienylmethyl)amino]benzoic acid can be compared with other similar compounds, such as:

    2-[(2-Furylmethyl)amino]benzoic acid: Similar structure but with a furan ring instead of a thienyl ring.

    2-[(2-Pyridylmethyl)amino]benzoic acid: Contains a pyridine ring, offering different electronic and steric properties.

    2-[(2-Benzyl)amino]benzoic acid: Features a benzyl group, providing a different aromatic system.

The uniqueness of this compound lies in the presence of the thienyl ring, which imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(thiophen-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIJUBCAVOCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424271
Record name 2-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18210-20-3
Record name 2-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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